3-(4-Hydroxyphenyl)pyruvate

説明

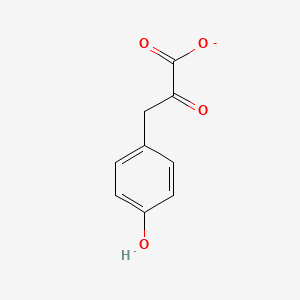

Structure

3D Structure

特性

分子式 |

C9H7O4- |

|---|---|

分子量 |

179.15 g/mol |

IUPAC名 |

3-(4-hydroxyphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)/p-1 |

InChIキー |

KKADPXVIOXHVKN-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(=O)C(=O)[O-])O |

正規SMILES |

C1=CC(=CC=C1CC(=O)C(=O)[O-])O |

同義語 |

(p-hydroxyphenyl)pyruvic acid 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvic acid 4-hydroxyphenylpyruvic acid, ion 4-hydroxyphenylpyruvic acid, sodium salt p-hydroxyphenylpyruvate para-hydroxyphenylpyruvic acid |

製品の起源 |

United States |

Metabolic Pathways and Interconversions of 3 4 Hydroxyphenyl Pyruvate

Biosynthesis of 3-(4-Hydroxyphenyl)pyruvate

The formation of this compound is a critical step in tyrosine metabolism, originating from primary metabolic precursors and exhibiting variations across different life forms.

The primary route for the synthesis of this compound is through the transamination of L-tyrosine. frontiersin.orghmdb.cawikipedia.org This reversible reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT), which transfers the amino group from L-tyrosine to an alpha-keto acid acceptor, most commonly α-ketoglutarate, yielding this compound and L-glutamate. wikipedia.orguniprot.orgnih.gov This process is a key entry point for tyrosine into catabolic pathways in many organisms, including mammals. frontiersin.org

In plants, bacteria, fungi, and other microorganisms, the aromatic amino acids, including tyrosine, are synthesized de novo via the shikimate pathway. frontiersin.orgwikipedia.orgnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to produce chorismate, a crucial branch-point metabolite. frontiersin.orgnih.gov

From chorismate, two distinct routes can lead to the formation of this compound:

Via Prephenate: Chorismate is first isomerized to prephenate by chorismate mutase. wikipedia.orgnih.gov Subsequently, prephenate dehydrogenase catalyzes the oxidative decarboxylation of prephenate to yield this compound. wikipedia.orgwikipedia.org

Directly from Chorismate: In some bacteria, the enzyme chorismate mutase/prephenate dehydrogenase, encoded by the tyrA gene, can directly transform chorismate into 4-hydroxyphenylpyruvate. frontiersin.orgnih.gov

While the transamination of tyrosine and the shikimate pathway represent the most common routes, specific organisms have evolved unique variations. For instance, in opium poppy (Papaver somniferum), tyrosine aminotransferase plays a role in producing 4-hydroxyphenylpyruvic acid, which is a precursor for the biosynthesis of benzylisoquinoline alkaloids. nih.gov In the cyanobacterium Synechocystis sp. PCC 6803, it has been suggested that 4-hydroxyphenylpyruvate may be synthesized through an alternative route as their TyrA enzyme shows specificity only to arogenate. portlandpress.com

Catabolism and Degradation of this compound

Once formed, this compound can be directed into several catabolic pathways, the most prominent of which leads to the production of homogentisic acid.

The principal catabolic fate of this compound in nearly all aerobic organisms is its conversion to homogentisic acid. hmdb.cawikipedia.orgresearchgate.net This reaction is catalyzed by the Fe(II)-containing non-heme oxygenase, 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orgresearchgate.net The complex reaction involves decarboxylation, the migration of a substituent group, and aromatic oxygenation, incorporating both atoms of molecular oxygen into the product. researchgate.net

Homogentisic acid is a key intermediate in the further breakdown of tyrosine, eventually leading to fumarate (B1241708) and acetoacetate (B1235776), which can then enter central metabolic pathways like the citric acid cycle. frontiersin.orgwikipedia.orgwikipedia.org In plants, homogentisate (B1232598) also serves as a precursor for the synthesis of essential molecules like tocopherols (B72186) (vitamin E) and plastoquinones. frontiersin.orguni-muenchen.de

In addition to its conversion to homogentisic acid, this compound can undergo reductive conversion to form 4-hydroxyphenyllactate. This reaction is catalyzed by hydroxyphenylpyruvate reductase (HPPR). frontiersin.org This pathway is particularly significant in certain plants for the biosynthesis of natural products like rosmarinic acid. frontiersin.org In some bacteria, such as Clostridium sporogenes, an aromatic 2-oxoacid reductase can catalyze the reduction of 4-hydroxy-phenylpyruvic acid to 4-hydroxy-phenyllactic acid as part of its reductive metabolism of aromatic amino acids. uniprot.orgnih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name | Abbreviation | EC Number | Reaction Catalyzed | Organism Types |

| Tyrosine Aminotransferase | TAT | 2.6.1.5 | L-tyrosine + α-ketoglutarate ⇌ this compound + L-glutamate | Widespread |

| Chorismate Mutase | 5.4.99.5 | Chorismate → Prephenate | Plants, Bacteria, Fungi | |

| Prephenate Dehydrogenase | 1.3.1.12 | Prephenate + NAD⁺ → this compound + NADH + CO₂ | Plants, Bacteria | |

| 4-Hydroxyphenylpyruvate Dioxygenase | HPPD | 1.13.11.27 | This compound + O₂ → Homogentisate + CO₂ | Widespread (aerobic) |

| Hydroxyphenylpyruvate Reductase | HPPR | 1.1.1.237 | This compound + NAD(P)H + H⁺ ⇌ 4-Hydroxyphenyllactate + NAD(P)⁺ | Plants, some Bacteria |

Downstream Fate in Central Carbon Metabolism (e.g., Fumarate, Acetoacetate)

In many organisms, this compound derived from the catabolism of tyrosine is channeled into central carbon metabolism, ultimately yielding metabolites that can be used for energy production or as building blocks for other molecules. nih.govreactome.org The pathway from tyrosine to these central metabolites involves a series of enzymatic reactions.

Following its formation from tyrosine via transamination, this compound undergoes a significant transformation catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orguniprot.org This non-heme iron(II)-dependent oxygenase converts this compound into homogentisate. wikipedia.orgnih.gov This conversion is a critical step in the catabolic pathway of tyrosine. uniprot.org

Homogentisate is then further metabolized through a series of reactions. These subsequent steps lead to the cleavage of the aromatic ring and ultimately result in the formation of fumarate and acetoacetate. nih.govreactome.org Fumarate is an intermediate of the citric acid cycle, a central metabolic pathway for the production of ATP. Acetoacetate is a ketone body that can be converted to acetyl-CoA, which can also enter the citric acid cycle or be used for fatty acid synthesis. nih.govreactome.org Because this pathway produces both a glucogenic precursor (fumarate) and a ketogenic precursor (acetoacetate), tyrosine is classified as both a glucogenic and a ketogenic amino acid. nih.govreactome.org

Table 1: Key Enzymes and Products in the Catabolism of this compound to Central Metabolites

| Precursor | Enzyme | Product | Subsequent Metabolites |

| This compound | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Homogentisate | Maleylacetoacetate |

| Homogentisate | Homogentisate 1,2-dioxygenase | Maleylacetoacetate | Fumarylacetoacetate |

| Maleylacetoacetate | Maleylacetoacetate isomerase | Fumarylacetoacetate | Fumarate and Acetoacetate |

| Fumarylacetoacetate | Fumarylacetoacetate hydrolase | Fumarate and Acetoacetate | - |

Role of this compound in Secondary Metabolism

Beyond its role in central carbon metabolism, this compound is a pivotal precursor for a diverse range of secondary metabolites in plants and fungi. These compounds play crucial roles in defense, signaling, and adaptation to environmental stresses.

Precursor to Plant Phenolic Compounds and Flavonoids

Plant phenolic compounds, a large and diverse group of secondary metabolites, are synthesized primarily through the shikimate and phenylpropanoid pathways. mdpi.com this compound is a key intermediate in the biosynthesis of many of these compounds. oup.com While the direct conversion of this compound to flavonoids is not the primary route, its precursor, chorismate, and its downstream product, tyrosine, are central to the phenylpropanoid pathway, which is the main biosynthetic route for flavonoids. nih.gov The phenylpropanoid pathway begins with the deamination of phenylalanine to form cinnamic acid, which is then converted to p-coumaric acid. encyclopedia.pub p-Coumaric acid can also be derived from tyrosine. This compound then serves as a key precursor for the synthesis of a wide variety of phenolic compounds, including flavonoids. encyclopedia.pub Therefore, this compound indirectly contributes to flavonoid biosynthesis by being a part of the metabolic network that supplies the necessary precursors. mdpi.com

Involvement in Lignin (B12514952) and Alkaloid Biosynthesis

Lignin, a complex polymer that provides structural support to plant cell walls, is also derived from the phenylpropanoid pathway. unl.edu The monolignols, which are the building blocks of lignin, are synthesized from phenylalanine and tyrosine. unl.edu As an intermediate in tyrosine metabolism, this compound is therefore involved in providing the precursors for lignin biosynthesis. unl.edu

Furthermore, this compound has been identified as a precursor in the biosynthesis of certain alkaloids. mdpi.com For example, in some plant species, it is a key intermediate in the formation of isoquinoline (B145761) alkaloids. mdpi.comrsc.org The pathway involves the conversion of tyrosine to this compound, which is then further metabolized to form the backbone of these complex nitrogen-containing compounds. rsc.org

Contribution to Isoprenoid Redox Molecules (e.g., Tocopherols, Plastoquinones)

In plants, this compound plays a direct and crucial role in the synthesis of essential isoprenoid redox molecules, namely tocopherols (vitamin E) and plastoquinones. nih.govresearchgate.net The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) converts this compound to homogentisate. nih.govnih.gov Homogentisate is the aromatic precursor for the head group of both tocopherols and plastoquinones. researchgate.netnih.gov These molecules are vital for photosynthesis and for protecting the plant from oxidative stress. nih.govfrontiersin.org The inhibition of HPPD disrupts the production of these essential cofactors, leading to bleaching and ultimately the death of the plant, which is the basis for the action of some herbicides. frontiersin.org

Table 2: Role of this compound in the Biosynthesis of Isoprenoid Redox Molecules

| Precursor | Enzyme | Key Intermediate | Final Products |

| This compound | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Homogentisate | Tocopherols (Vitamin E), Plastoquinones |

Fungal Natural Product Synthesis (e.g., Atromentin (B1665312), Aminocoumarin Antibiotics)

In the fungal kingdom, this compound also serves as a building block for the synthesis of various natural products. One notable example is the biosynthesis of atromentin, a terphenylquinone pigment found in some mushrooms. metacyc.org The biosynthetic pathway of atromentin involves the condensation of two molecules of 4-hydroxyphenylpyruvate. metacyc.org

While a direct biosynthetic link between this compound and aminocoumarin antibiotics is less clearly defined in the available literature, the biosynthesis of these complex microbial natural products often involves precursors derived from primary metabolism, including aromatic amino acids and their derivatives. vdoc.pub The aminocoumarin structure contains a 3-amino-4,7-dihydroxycoumarin (B12288526) moiety, and the biosynthesis of coumarins in plants is linked to the phenylpropanoid pathway. Given the interconnectedness of these metabolic pathways, it is plausible that derivatives of this compound could be involved in the biosynthesis of some aminocoumarin antibiotics in certain microorganisms.

Enzymology and Mechanistic Insights into 3 4 Hydroxyphenyl Pyruvate Transformations

Characterization of Key Enzymes

Tyrosine Aminotransferases (TAT)

Tyrosine aminotransferases (TAT), also known as tyrosine transaminases, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that play a crucial role in the initial step of tyrosine catabolism. wikipedia.org They catalyze the reversible transamination of L-tyrosine to 3-(4-Hydroxyphenyl)pyruvate. wikipedia.orgreactome.org This reaction involves the transfer of an amino group from tyrosine to an α-keto acid, typically α-ketoglutarate, resulting in the formation of glutamate (B1630785) and this compound. wikipedia.orgreactome.org

Structurally, TAT is a dimeric enzyme, with each subunit containing a catalytic core. wikipedia.org A key lysine (B10760008) residue within the active site forms a Schiff base with the PLP cofactor, which is essential for the enzyme's catalytic activity. wikipedia.org While TAT is found in various tissues, it is most prominently expressed in the liver. wikipedia.org The enzyme exhibits a high degree of substrate specificity, showing a preference for tyrosine over other aromatic amino acids like phenylalanine. wikipedia.org Mutations in the gene encoding TAT can lead to a metabolic disorder known as tyrosinemia type II. reactome.orguniprot.org

4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that catalyzes the second step in the catabolism of tyrosine. nih.govnih.gov This complex reaction involves the conversion of this compound to homogentisate (B1232598) through oxidative decarboxylation, aromatic hydroxylation, and substituent migration. nih.govrhhz.net Unlike many other α-keto acid-dependent oxygenases, HPPD does not require α-ketoglutarate as a co-substrate. nih.gov

The catalytic mechanism of HPPD is initiated by the binding of this compound to the ferrous iron in the active site. This is followed by the addition of molecular oxygen, leading to decarboxylation, hydroxylation of the phenyl ring, and migration of the side chain to form homogentisate. nih.govrhhz.net In plants, homogentisate is a precursor for the synthesis of essential compounds like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). nih.govnih.gov Due to its critical role, HPPD is a target for a class of herbicides known as HPPD inhibitors, which block the enzyme's activity, leading to bleaching of the plant. wikipedia.orgunisi.it

Hydroxyphenylpyruvate Reductases and Dehydrogenases

Hydroxyphenylpyruvate reductases (HPPR) are enzymes that catalyze the NAD(P)H-dependent reduction of this compound to (R)-3-(4-hydroxyphenyl)lactate. qmul.ac.ukuniprot.org These enzymes belong to the family of D-isomer-specific 2-hydroxyacid dehydrogenases and generally show a preference for NADPH over NADH as the electron donor. qmul.ac.ukexpasy.orggenome.jp This reaction is a key step in the biosynthesis of certain specialized plant metabolites, such as rosmarinic acid. qmul.ac.ukexpasy.orggenome.jp The enzyme can also act on other related substrates, such as 3-(3,4-dihydroxyphenyl)pyruvate, converting it to (R)-3-(3,4-dihydroxyphenyl)lactate. uniprot.orgexpasy.org

Other Related Enzymes (e.g., Prenyltransferases)

Aromatic prenyltransferases are a class of enzymes that catalyze the attachment of a prenyl group to an aromatic molecule. google.com Some of these enzymes can utilize this compound as a substrate. For instance, the enzyme CloQ from Streptomyces roseochromogenes is a 4-hydroxyphenylpyruvate:dimethylallyl transferase involved in the biosynthesis of the aminocoumarin antibiotic clorobiocin. researchgate.net This enzyme catalyzes the transfer of a dimethylallyl group to this compound. researchgate.net Such prenylation reactions are significant as they can increase the lipophilicity and biological activity of the resulting compounds. nih.gov

Enzyme Kinetics and Substrate Specificity Studies

Determination of Kinetic Parameters (K_m, V_max)

The efficiency and affinity of an enzyme for its substrate are described by the Michaelis-Menten kinetic parameters, K_m and V_max. patsnap.com K_m represents the substrate concentration at which the reaction rate is half of V_max, and a lower K_m value indicates a higher affinity of the enzyme for the substrate. patsnap.com V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com These parameters are crucial for understanding the behavior of enzymes in metabolic pathways.

For Tyrosine Aminotransferase (TAT) , kinetic studies have been conducted on enzymes from various organisms. For example, the TAT from Rhodiola crenulata (RcTAT) was found to have a K_m of 0.21 mM and a V_max of 0.17 µmol/min·mg for tyrosine. researchgate.net In a study of human liver TAT, the K_m for tyrosine was determined to be 4.5 x 10⁻³ M (4.5 mM) with a V_max of 0.37 µmole/mg protein/h. capes.gov.br The TAT from Leishmania donovani (LdTAT) exhibited a K_m of 3.5 ± 0.9 mM for tyrosine with a V_max of 11.7 ± 1.5 µm·min·µg⁻¹. nih.gov

For 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , a study on a mutant of the enzyme (F381A) showed a K_m of 9.1 µmol/L, which is higher than the wild-type HPPD's K_m of 1.9 µmol/L, suggesting a lower affinity for the substrate in the mutant. rhhz.net The k_cat (turnover number) for the mutant was similar to the wild-type (0.92 s⁻¹ vs. 1.08 s⁻¹). rhhz.net

The following interactive table summarizes some of the reported kinetic parameters for enzymes that transform this compound.

Interactive Data Table of Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m | V_max | Source |

|---|---|---|---|---|---|

| Tyrosine Aminotransferase (RcTAT) | Rhodiola crenulata | Tyrosine | 0.21 mM | 0.17 µmol/min·mg | researchgate.net |

| Tyrosine Aminotransferase (TAT) | Human (liver) | Tyrosine | 4.5 mM | 0.37 µmole/mg protein/h | capes.gov.br |

| Tyrosine Aminotransferase (LdTAT) | Leishmania donovani | Tyrosine | 3.5 ± 0.9 mM | 11.7 ± 1.5 µm·min·µg⁻¹ | nih.gov |

| 4-Hydroxyphenylpyruvate Dioxygenase (F381A mutant) | - | 4-Hydroxyphenylpyruvate | 9.1 µmol/L | - | rhhz.net |

| 4-Hydroxyphenylpyruvate Dioxygenase (wild-type) | - | 4-Hydroxyphenylpyruvate | 1.9 µmol/L | - | rhhz.net |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| (R)-3-(3,4-dihydroxyphenyl)lactate |

| (R)-3-(4-hydroxyphenyl)lactate |

| 3-(3,4-dihydroxyphenyl)pyruvate |

| α-ketoglutarate |

| Clorobiocin |

| Glutamate |

| Homogentisate |

| L-tyrosine |

| Phenylalanine |

| Plastoquinone |

| Rosmarinic acid |

| Tocopherols |

Analysis of Substrate and Cofactor Preferences

The primary enzyme responsible for the transformation of this compound is 4-Hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27). portlandpress.com This enzyme is a non-heme, Fe(II)-containing oxygenase that plays a crucial role in the catabolism of tyrosine. wikipedia.orgnih.gov

HPPD exhibits a specific set of substrate and cofactor requirements for its catalytic activity. The principal substrate is this compound, which it converts into homogentisate. wikipedia.orgnih.gov The reaction requires molecular oxygen (O₂) as a co-substrate, incorporating both oxygen atoms into the final product. nih.gov A key cofactor for the catalytic cycle is a ferrous iron ion (Fe²⁺), which is located in the enzyme's active site. wikipedia.org

While highly specific for its main substrate, research has shown that HPPD can also catalyze the conversion of other α-keto acids. These alternative substrates include phenylpyruvate, which is converted to 2-hydroxyphenylacetate, and α-ketoisocaproate, which is transformed into β-hydroxy β-methylbutyrate. wikipedia.org

A notable characteristic of HPPD is that, unlike many other α-keto acid-dependent oxygenases, it does not require α-ketoglutarate as a co-substrate to facilitate the reaction. wikipedia.orgnih.gov The enzyme utilizes the internal α-keto acid moiety of its primary substrate, this compound, for the oxidative decarboxylation step. portlandpress.com

| Enzyme | Primary Substrate | Alternative Substrates | Required Cofactors | Not Required |

| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | This compound | Phenylpyruvate, α-Ketoisocaproate | Fe(II), O₂ | α-Ketoglutarate |

Structural Biology of this compound-Processing Enzymes

X-ray Crystallography and Cryo-Electron Microscopy

The three-dimensional architecture of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) has been extensively studied, primarily through X-ray crystallography, providing critical insights into its function. The first crystal structure of an HPPD enzyme was determined in 1999. wikipedia.org Since then, numerous structures from various organisms, including plants like Arabidopsis thaliana and Zea mays, have been resolved to high resolution. nih.govrcsb.org

The crystal structure of Arabidopsis thaliana HPPD (AtHPPD) has been solved in complex with its natural substrate, providing a snapshot of the enzyme-substrate interaction at a resolution of 2.80 Å. nih.gov Furthermore, several structures of HPPD complexed with various inhibitors have been deposited in the Protein Data Bank (PDB), such as entries 5CTO, 5DHW, and 5YWG, which have been instrumental in the development of herbicides and potential therapeutics. nih.gov While X-ray crystallography has been the dominant technique, cryo-electron microscopy (cryo-EM) is an emerging tool for studying large protein complexes, though specific high-resolution cryo-EM structures for HPPD are less common in the literature compared to crystallographic data. ashpublications.org

Active Site Architecture and Catalytic Residues

The active site of HPPD is buried within the C-terminal domain and features a meticulously organized arrangement of amino acid residues essential for binding the substrate and the iron cofactor. wikipedia.orgplos.org The catalytic iron (Fe²⁺) is coordinated by a conserved 2-His-1-carboxylate facial triad, a common motif in this family of enzymes. portlandpress.com

Structural and mutagenesis studies have identified several key residues that are critical for catalysis. In Arabidopsis thaliana HPPD, residues such as Ser267, Asn282, Gln307, Glu394, Asn423, and Phe424 play important roles in substrate binding and the catalytic cycle. nih.gov In the HPPD from Pseudomonas fluorescens, the 4-hydroxyl group of the substrate forms hydrogen bonds with two conserved glutamine residues (Gln272 and Gln286). portlandpress.comnih.gov The pyruvate (B1213749) moiety of this compound binds directly to the catalytic iron ion. nih.gov

A flexible C-terminal α-helix acts as a "gate" that covers the active site. portlandpress.com This helix can undergo conformational changes upon substrate or inhibitor binding, shielding the reaction from the solvent and ensuring the integrity of the catalytic environment. plos.org In human HPPD, specific interactions involving residues Gln375, E254, and R378 are crucial for positioning this C-terminal helix and an extended tail, highlighting their importance in maintaining catalytic activity. plos.org

| Enzyme Source | Key Active Site Residues | Function |

| Arabidopsis thaliana | Ser267, Asn282, Gln307, Glu394, Asn423, Phe424 | Substrate binding and catalysis nih.gov |

| Pseudomonas fluorescens | Gln272, Gln286 | Binding of substrate's 4-hydroxyl group portlandpress.comnih.gov |

| Human | Gln375, E254, R378 | Positioning of C-terminal helix/tail to shield active site plos.org |

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

To complement static structural data, molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of HPPD and its interactions with substrates and inhibitors. These computational studies provide valuable insights into the conformational flexibility of the enzyme, the stability of ligand binding, and the energetics of these interactions. mdpi.comnih.gov

MD simulations have been instrumental in understanding the role of the mobile C-terminal helix as a gate to the active site, revealing how its movement is coupled to ligand binding. portlandpress.com Simulations of enzyme-inhibitor complexes have helped to elucidate the structural basis for the slow-binding kinetics observed with certain inhibitors, linking it to steric hindrance involving residues like Phe428. nih.gov

Elucidation of Reaction Mechanisms

Decarboxylation and Hydroxylation Mechanisms by Dioxygenases

The reaction catalyzed by 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a complex multi-step transformation that converts this compound to homogentisate. This process involves an oxidative decarboxylation, a hydroxylation of the aromatic ring, and a unique rearrangement of the side chain. nih.govresearchgate.net

The catalytic cycle is initiated by the binding of the substrate, this compound, and molecular oxygen to the Fe(II) ion in the active site. acs.org The substrate's α-keto and carboxylate groups chelate the iron center. This is followed by a nucleophilic attack on the substrate's α-keto carbon by the iron-activated dioxygen. nih.gov This step leads to the cleavage of a carbon-carbon bond and the release of the carboxyl group as carbon dioxide (CO₂). nih.gov

This decarboxylation event generates a highly reactive, high-valent iron(IV)-oxo (FeIV=O) intermediate. nih.govacs.org This powerful oxidizing species then performs an electrophilic attack on the C1 carbon of the substrate's aromatic ring, leading to its hydroxylation. nih.govacs.org

The final and most remarkable step is the migration of the newly formed acetate (B1210297) side chain from the C1 position to the adjacent C2 position, a process known as a 1,2-shift or an "NIH shift". wikipedia.orgacs.org This rearrangement is triggered by the preceding hydroxylation step. Computational studies suggest this migration most likely occurs via a single-step heterolytic mechanism, which re-aromatizes the ring to form the final stable product, homogentisate. acs.orgresearchgate.net

Transamination and Redox Mechanisms

The biochemical transformations of this compound, also known as p-hydroxyphenylpyruvic acid (p-HPPA), are central to the metabolism of aromatic amino acids. wikipedia.org These transformations are primarily categorized into transamination and redox reactions, each facilitated by specific classes of enzymes with distinct mechanistic strategies.

Transamination Mechanisms

Transamination represents a critical reversible reaction connecting amino acid and α-keto acid pools. In the context of this compound, it is the final step in tyrosine biosynthesis from this keto acid, or conversely, the initial step in tyrosine catabolism. wikipedia.orgfrontiersin.org

The key enzymes mediating this transformation are aminotransferases, particularly Tyrosine Aminotransferase (TAT), a member of the pyridoxal 5'-phosphate (PLP)-dependent enzyme family. wikipedia.orgacs.org The general mechanism is a two-part process often referred to as a "ping-pong" mechanism:

First Half-Reaction : The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site as an internal aldimine, reacts with an amino donor (e.g., L-tyrosine or L-phenylalanine). acs.orgresearchgate.net This forms an external aldimine, which then tautomerizes to a ketimine. Hydrolysis of the ketimine releases the α-keto acid product, this compound, and leaves the cofactor in its aminated form, pyridoxamine (B1203002) 5'-phosphate (PMP). researchgate.net

Second Half-Reaction : The PMP form of the enzyme then binds a different α-keto acid (the amino acceptor). The process reverses, with the amino group being transferred from PMP to the keto acid, forming a new amino acid and regenerating the PLP-enzyme cofactor for the next catalytic cycle. researchgate.net

While α-ketoglutarate is a common amino acceptor in many organisms, some aminotransferases exhibit different substrate specificities. acs.org For instance, research on Atropa belladonna has identified an aromatic aminotransferase, Ab-ArAT4, which is crucial for tropane (B1204802) alkaloid biosynthesis. This enzyme preferentially uses 4-hydroxyphenylpyruvate itself as the amino acceptor in the transamination of phenylalanine to phenylpyruvate. nih.gov In certain trypanosomatids, tyrosine aminotransferase uniquely utilizes pyruvate as a co-substrate instead of α-ketoglutarate. acs.orgresearchgate.net

| Enzyme | Cofactor | Typical Amino Donor | Typical Amino Acceptor | Metabolic Role |

|---|---|---|---|---|

| Tyrosine Aminotransferase (TAT) | Pyridoxal 5'-phosphate (PLP) | L-Tyrosine | α-Ketoglutarate | Tyrosine catabolism/biosynthesis. wikipedia.orgfrontiersin.org |

| Aromatic Aminotransferase 4 (Ab-ArAT4) | Pyridoxal 5'-phosphate (PLP) | L-Phenylalanine | This compound | Tropane alkaloid biosynthesis in Atropa belladonna. nih.gov |

| Histidinol-phosphate aminotransferase (HisC) | Pyridoxal 5'-phosphate (PLP) | L-Tyrosine | Not specified | Participates in the final steps of tyrosine and phenylalanine biosynthesis. researchgate.net |

Redox Mechanisms

Redox reactions involving this compound include both reduction to its corresponding lactate (B86563) derivative and a complex oxidative rearrangement.

Reduction: this compound can be reduced to (R)-3-(4-hydroxyphenyl)lactate. This reaction is catalyzed by NAD(P)H-dependent dehydrogenases, such as hydroxyphenylpyruvate reductase or aromatic 2-oxoacid reductase. uniprot.orgkegg.jp These enzymes typically show a preference for either NADPH or NADH as the electron donor. uniprot.orggenome.jp For example, the enzyme from Escherichia coli O157:H7 can use both but prefers NADPH. uniprot.org The reaction is a key step in the catabolism of tyrosine and phenylalanine in various microorganisms.

Reaction: this compound + NAD(P)H + H⁺ ⇌ (R)-3-(4-Hydroxyphenyl)lactate + NAD(P)⁺ uniprot.orgkegg.jp

Oxidation: The primary oxidative fate of this compound is its conversion to homogentisate. This is not a simple oxidation but a highly complex transformation catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govwikipedia.org HPPD is a non-heme, Fe(II)-dependent oxygenase found in nearly all aerobic life forms. nih.govwikipedia.org

The catalytic mechanism of HPPD is remarkable as it orchestrates multiple events within a single catalytic cycle:

Binding of the substrate, this compound, to the Fe(II) center in the active site. rhhz.net

Nucleophilic attack on the α-keto acid side chain by activated molecular oxygen (O₂). nih.gov

Oxidative decarboxylation, releasing carbon dioxide. nih.govnih.gov

Hydroxylation of the aromatic ring at the C1 position. nih.govacs.org

A 1,2-shift of the newly formed acetate side chain to yield the final product, homogentisate. nih.govnih.govacs.org

This intricate reaction is a crucial step in tyrosine catabolism and, in plants, provides the homogentisate precursor for the synthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). nih.govnih.gov

| Enzyme | Cofactor/Prosthetic Group | Reaction Type | Substrate | Product |

|---|---|---|---|---|

| Hydroxyphenylpyruvate Reductase | NADPH / NADH | Reduction | This compound | (R)-3-(4-Hydroxyphenyl)lactate. uniprot.orggenome.jp |

| Aromatic 2-oxoacid reductase | NADH / NADPH | Reduction | This compound | (R)-3-(4-hydroxyphenyl)lactate. kegg.jp |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Fe(II), O₂ | Oxidative Rearrangement | This compound | Homogentisate. nih.govnih.gov |

Regulation of 3 4 Hydroxyphenyl Pyruvate Metabolism

Genetic and Transcriptional Control

The synthesis and degradation of 3-(4-Hydroxyphenyl)pyruvate are tightly controlled at the genetic level, involving complex transcriptional circuits that respond to the presence of specific metabolites and developmental signals.

Gene Expression Regulation of Pathway Enzymes

The expression of genes encoding the enzymes responsible for this compound metabolism is a critical point of regulation. In bacteria such as Escherichia coli, the transcription of the tyrA gene, which encodes a bifunctional enzyme with chorismate mutase and prephenate dehydrogenase activities, is inhibited by the TyrR transcription factor when it binds to L-tyrosine. taylorandfrancis.com Similarly, the pheA gene, encoding chorismate mutase-prephenate dehydratase, is also subject to transcriptional control. taylorandfrancis.com In Pseudomonas putida, the genes for homogentisate (B1232598) catabolism (hmgABC), a downstream pathway, are organized in a single transcriptional unit controlled by the repressor HmgR. cloud-clone.com

In the plant kingdom, transcription factors from the MYB family are known to regulate phenylpropanoid metabolism. plos.orgmdpi.com For instance, in Salvia miltiorrhiza, the transcription factor SmMYB39 acts as a repressor, down-regulating the expression of key enzymes like tyrosine aminotransferase (TAT), which is involved in the production of this compound from tyrosine. plos.org In Arabidopsis, the expression of 4-hydroxyphenylpyruvate dioxygenase (HPPD) is transcriptionally suppressed by the plant steroid hormone brassinosteroid. nih.gov

In animals, the regulation is equally complex. The gene for human 4-hydroxyphenylpyruvate dioxygenase (HPD), a key enzyme in tyrosine catabolism, is predominantly expressed in the liver and kidneys. researchgate.netmedlineplus.gov Its expression can be influenced by dietary levels of tyrosine and phenylalanine. nih.gov In Drosophila, high protein intake leads to the upregulation of enzymes in the tyrosine degradation pathway, including Hpd, a process mediated by the AMPK-FoxO signaling axis. biologists.com Furthermore, the soybean HPPD gene features two distinct transcription start sites, which results in the production of two separate transcripts encoding different protein isoforms—one that is targeted to the chloroplast and another that remains in the cytosol. nih.gov

Promoter Analysis and Transcription Factor Binding

Detailed analysis of promoter regions for genes in the this compound metabolic network has elucidated specific transcription factor binding sites. In P. putida, the HmgR repressor binds to the Phmg promoter at a site that includes a 17-base-pair palindromic sequence, thereby controlling the expression of the homogentisate catabolic genes. cloud-clone.com In E. coli, another regulatory system for aromatic compound degradation involves the HpaR repressor, which binds to the promoter of the hpa-meta operon. wikipedia.org

In plants, the regulation of HPPD expression has been a focus of study for developing herbicide tolerance. Synthetic promoters have been engineered for the soybean HPPD gene, incorporating elements such as the SynII core promoter and the Rsyn7 transcription factor-binding sequence to enhance expression. nih.gov In Arabidopsis, the brassinosteroid-responsive transcription factor, BRASSINAZOLE RESISTANT 1 (BZR1), has been shown to bind directly to the promoter of the HPPD gene to suppress its expression. nih.gov In humans, analysis of the HPD gene promoter has identified potential binding sites for several transcription factors, including Sp1, AP2, HNF4, HNF3/CREB, and C/EBP, suggesting a complex transcriptional regulation network. nih.gov

Table 1: Examples of Transcriptional Regulators in this compound Metabolism

| Regulator | Organism | Target Gene/Operon | Function | Inducer/Corepressor |

|---|---|---|---|---|

| TyrR | E. coli | tyrA | Repressor | L-Tyrosine |

| HmgR | P. putida | hmgABC | Repressor | Homogentisate |

| SmMYB39 | S. miltiorrhiza | TAT | Repressor | - |

| BZR1 | Arabidopsis | HPPD | Repressor | Brassinosteroid |

| FoxO | Drosophila | Hpd | Activator | High Protein Diet (via AMPK) |

Post-Translational Modification and Allosteric Regulation

Beyond transcriptional control, the activity of enzymes in the this compound pathway is acutely regulated by allosteric effectors and covalent modifications, allowing for rapid adjustments in metabolic flux.

Feedback Inhibition and Activation by Metabolites

Allosteric regulation is a common mechanism for controlling metabolic pathways. The biosynthesis of aromatic amino acids, which are precursors to this compound, is a classic example. In many bacteria, the initial enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, exists as multiple isozymes that are feedback-inhibited by the aromatic amino acid end products: L-phenylalanine, L-tyrosine, and L-tryptophan. taylorandfrancis.com

Specific enzymes are also targets. In E. coli, the activity of chorismate mutase-prephenate dehydratase is inhibited by L-phenylalanine. taylorandfrancis.com In Corynebacterium glutamicum, chorismate mutase is inhibited by both L-phenylalanine and L-tyrosine. taylorandfrancis.com Conversely, activation can also occur. In Neisseria gonorrhoeae, prephenate dehydratase is strongly activated by L-tyrosine, which helps to modulate the synthesis of L-phenylalanine. nih.gov Additionally, metabolites can act as competitive inhibitors; for instance, 3-methoxy-4-hydroxyphenylpyruvate, a metabolite of dihydroxyphenylalanine, competitively inhibits p-hydroxyphenylpyruvate hydroxylase. uniprot.org

Covalent Modifications Affecting Enzyme Activity

Covalent modification of enzymes provides another layer of regulation. Studies using vaccinia virus-based expression systems have shown that human 4-hydroxyphenylpyruvate dioxygenase (HPD) is subject to phosphorylation. nih.gov Tyrosine aminotransferase (TAT), the enzyme that converts tyrosine to this compound, is also regulated by covalent modifications. It is known to be both phosphorylated and acetylated at its N-terminus. taylorandfrancis.com In rats, a phosphoserine site has been identified on TAT. uniprot.org These modifications can alter enzyme stability, localization, and catalytic activity, thereby providing a swift response to cellular signals.

Table 2: Post-Translational Regulation of Key Enzymes

| Enzyme | Organism | Type of Regulation | Effector/Modification |

|---|---|---|---|

| DAHP Synthase (aroF, aroG, aroH) | E. coli | Allosteric Inhibition | L-Tyrosine, L-Phenylalanine, L-Tryptophan |

| Chorismate Mutase | C. glutamicum | Allosteric Inhibition | L-Phenylalanine, L-Tyrosine |

| Prephenate Dehydratase | N. gonorrhoeae | Allosteric Activation | L-Tyrosine |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPD) | Human | Covalent Modification | Phosphorylation |

| Tyrosine Aminotransferase (TAT) | Human/Rat | Covalent Modification | Phosphorylation, Acetylation |

Environmental and Physiological Modulators

The metabolism of this compound is responsive to a variety of external and internal signals, allowing organisms to adapt to changing conditions.

Dietary inputs are a major modulator. In humans, the expression of HPD in the liver and kidneys is regulated by the dietary availability of its precursor amino acids, phenylalanine and tyrosine. nih.gov In Drosophila, a high-protein diet serves as a signal to increase the expression of tyrosine catabolic enzymes, including Hpd, to manage the increased amino acid load and prevent toxicity. biologists.com

In plants, environmental factors like light are crucial. The expression of HPPD in Arabidopsis oscillates, with higher expression in the dark. The plant hormone brassinosteroid suppresses this diurnal oscillation, inhibiting HPPD expression more strongly in the dark. nih.gov This links the pathway to the plant's light-dark cycle and hormonal status.

Physiological state, such as metabolic stress, also plays a role. Starvation triggers broad metabolic adaptations, including changes in the expression of genes related to gluconeogenesis and fatty acid oxidation, which can impact the availability of precursors for amino acid metabolism. nih.gov In disease states, the regulation can be altered. For example, inhibition of HPD is a therapeutic strategy for tyrosinemia type I, as it prevents the accumulation of toxic downstream metabolites. frontiersin.org

Nutrient Availability and Carbon Flux Regulation

The flow of carbon through the tyrosine catabolic pathway is intricately linked to the availability of nutrients, especially the aromatic amino acids and primary carbon sources like glucose. Cells have evolved sophisticated nutrient-sensing mechanisms to modulate metabolic pathways in response to fluctuations in nutrient supply. nih.gov

The expression of the gene encoding 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical control point. asm.orgnih.gov In the soil bacterium Sinorhizobium meliloti, transcription of the HPPD gene (hpdA) is positively regulated by the transcriptional activator HpdR. asm.org This activation is triggered not only by the presence of its substrate, this compound, but also by the precursor amino acids tyrosine and phenylalanine. asm.org Notably, HpdR-dependent transcription also occurs during periods of starvation, suggesting a mechanism to utilize amino acids as an alternative energy source when preferred nutrients are scarce. asm.org This indicates a direct link between amino acid availability and the catabolic processing of this compound.

Broader nutrient-sensing pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) and the general control nonderepressible 2 (GCN2) pathways, play a central role in coordinating cellular metabolism with nutrient status. nih.govresearchgate.netfrontiersin.org The mTOR pathway, in particular, integrates signals from growth factors and nutrient availability (including amino acids) to control cell growth and protein synthesis. nih.govfrontiersin.org When amino acids are abundant, mTORC1 is activated, promoting anabolic processes. Conversely, under nutrient-limiting conditions or amino acid depletion, mTORC1 activity is suppressed, and pathways like GCN2 are activated to conserve resources and trigger adaptive responses, which can include the catabolism of amino acids for energy. nih.gov

| Nutrient Condition | Key Regulatory Factor/Pathway | Observed Effect | Organism/System | Reference |

|---|---|---|---|---|

| Presence of Tyrosine/Phenylalanine | HpdR/HPPD expression | Increased transcription of HPPD | Sinorhizobium meliloti | asm.org |

| Starvation | HpdR/HPPD expression | Increased transcription of HPPD | Sinorhizobium meliloti | asm.org |

| Amino Acid Deprivation | mTORC1 Pathway | Inhibited, leading to reduced protein synthesis and activation of catabolic processes | General (Mammalian cells) | nih.govnih.gov |

| Amino Acid Deprivation | GCN2 Pathway | Activated, promoting adaptation to nutrient starvation | General (Mammalian cells) | nih.gov |

| High Glucose Availability | Central Carbon Metabolism | Primary carbon flux through glycolysis; tyrosine catabolism may be repressed | Trichoderma reesei, CHO cells | nih.govnih.gov |

Responses to Oxidative Stress Conditions

The metabolism of this compound is also significantly modulated by cellular responses to oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage cellular components. In response, cells activate complex defense networks, and emerging evidence suggests that the tyrosine metabolic pathway plays a role in this defense.

Several studies indicate that this compound itself may act as an antioxidant, potentially mitigating cellular oxidative damage. researchgate.net Its levels have been observed to increase in organisms under various forms of abiotic stress. For instance, in the triploid Fujian oyster, increased levels of this compound were noted in response to nanoplastic-induced stress, suggesting a protective role. researchgate.net Similarly, in the salt-tolerant plant Astragalus mongholicus, salt stress led to a significant up-regulation of metabolites in the phenylalanine metabolism pathway, including this compound, along with the genes encoding enzymes like HPPD and tyrosine aminotransferase (TAT). mdpi.com This coordinated upregulation suggests an adaptive strategy to enhance stress tolerance, possibly by increasing the levels of antioxidant compounds. mdpi.com

Intense physical exercise, a form of physiological stress that can induce oxidative stress, has also been shown to alter tyrosine metabolism. A study on professional soccer players found that after a match, urinary levels of this compound increased by approximately 26%, while downstream metabolites decreased. frontiersin.org This finding suggests a transient impairment of HPPD activity under exercise-induced stress, leading to the accumulation of its substrate. frontiersin.org

The enzyme tyrosine aminotransferase (TAT), which catalyzes the formation of this compound from tyrosine, is also implicated in the oxidative stress response. nih.gov Studies in Caenorhabditis elegans have shown that TAT is involved in metabolizing meta-tyrosine, an abnormal isomer produced when phenylalanine is oxidized by hydroxyl radicals during oxidative stress. nih.gov This suggests a novel protective role for the enzyme, and by extension the pathway, in detoxifying damaging byproducts of oxidative stress. nih.gov

| Stress Condition | Metabolite/Gene Affected | Observed Change | Proposed Role/Mechanism | Organism/System | Reference |

|---|---|---|---|---|---|

| Nanoplastic Stress | This compound | Increased levels | Protective response to oxidative stress | Triploid Fujian oyster (Crassostrea angulata) | researchgate.net |

| Salt Stress | This compound, HPD gene | Significant up-regulation | Adaptive response to enhance salt tolerance and mitigate ROS damage | Astragalus mongholicus | mdpi.com |

| Intense Physical Exercise | This compound | ~26% increase in urine | Transient impairment of 4-HPPD activity due to physiological stress | Humans (Soccer players) | frontiersin.org |

| General Oxidative Stress | Tyrosine aminotransferase (TAT) | Metabolizes abnormal tyrosine isomers | Detoxification of damaging byproducts of oxidative stress | Caenorhabditis elegans | nih.gov |

Biological Significance and Physiological Roles of 3 4 Hydroxyphenyl Pyruvate Research Focus

Contribution to Amino Acid Homeostasis

3-(4-Hydroxyphenyl)pyruvate is a pivotal intermediate in the metabolic breakdown of the essential amino acid phenylalanine and its derivative, tyrosine. The catabolic process begins with the hydroxylation of phenylalanine to form tyrosine, a reaction catalyzed by phenylalanine hydroxylase. Subsequently, tyrosine undergoes transamination, a reaction mediated by the enzyme tyrosine aminotransferase, to yield this compound.

This step is a crucial juncture in tyrosine degradation. The pathway continues with the conversion of this compound into homogentisate (B1232598) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Ultimately, this metabolic cascade breaks down tyrosine into fumarate (B1241708) and acetoacetate (B1235776), which can then enter central energy-producing pathways like the citric acid cycle. This entire process is fundamental for clearing excess tyrosine, and disruptions in this pathway, such as genetic defects in the HPPD enzyme, can lead to metabolic disorders like tyrosinemia type III, underscoring the compound's importance in maintaining amino acid homeostasis. In microorganisms, this compound is also a key precursor in the anabolic pathways that synthesize tyrosine and phenylalanine from the common intermediate, chorismate.

Research in model organisms provides valuable insights into the nuanced roles of this compound metabolism under different physiological conditions.

In the nematode Caenorhabditis elegans, the enzyme responsible for producing this compound from tyrosine, tyrosine aminotransferase (TAT), is implicated in the response to oxidative stress. Studies have shown that the C. elegans homolog, tatn-1, is a gene of interest in stress response pathways. Furthermore, quantitative proteomics research on calorie-restricted C. elegans revealed that the expression of 4-hydroxyphenylpyruvate dioxygenase (hpd-1), the enzyme that catabolizes this compound, was significantly reduced. This finding suggests that dietary interventions can induce significant shifts in tyrosine metabolism, altering the flux through this critical intermediate.

In the fruit fly Drosophila melanogaster, while energy metabolism involving pyruvate (B1213749) is heavily studied, particularly in the context of memory formation and cell growth, direct studies detailing metabolic deviations of this compound are less common. However, the conservation of the tyrosine catabolism pathway suggests its fundamental importance.

Table 1: Research Findings on Metabolic Roles of this compound in Model Organisms

| Model Organism | Gene/Enzyme Studied | Observation | Implication | Reference(s) |

|---|---|---|---|---|

| C. elegans | tatn-1 (Tyrosine Aminotransferase) | Implicated in oxidative stress response. | Connects tyrosine metabolism to cellular defense mechanisms. |

Role in Oxidative Stress Response and Antioxidant Activity

Beyond its role in primary metabolism, this compound and its associated pathways are actively involved in cellular defense against oxidative stress, which arises from an imbalance of reactive oxygen species (ROS).

Several studies have identified this compound as a molecule with inherent antioxidant capabilities. It has been shown to participate in mitigating cellular oxidative stress. For instance, in marine organisms like the Fujian oyster, increased levels of this compound were observed as part of a protective metabolic response to stress induced by nanoplastics. Similarly, in plants under salt stress, accumulation of this compound has been linked to an enhanced ability to scavenge ROS and regulate the activity of antioxidant enzymes. This suggests a direct role for the compound in neutralizing harmful free radicals.

This compound serves as a crucial precursor for the synthesis of other potent antioxidants, most notably tocopherols (B72186) (Vitamin E). The conversion of this compound to homogentisate is the committed step in the biosynthesis of tocopherols and plastoquinones in plants and other photosynthetic organisms. Tocopherols are powerful, lipid-soluble antioxidants that protect cell membranes from oxidative damage.

Research has demonstrated a direct link between this metabolic step and stress tolerance. For example, genetically engineering sweet potato plants to overexpress the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) resulted in higher levels of α-tocopherol and significantly improved tolerance to environmental stressors like high salinity, drought, and oxidative conditions. In the Asian honeybee (Apis cerana cerana), the experimental silencing of the HPPD gene led to a marked decrease in the activity of major antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), further cementing the integral function of the this compound metabolic pathway in maintaining the body's endogenous antioxidant network.

Ecological and Evolutionary Aspects

The metabolic pathway involving this compound is ancient and highly conserved, pointing to its fundamental importance across nearly all aerobic life. This conservation provides a foundation for diverse ecological interactions and evolutionary adaptations.

Ecologically, the pathway is a metabolic hub. In plants, it is a branch point for the synthesis of a vast array of secondary metabolites, including alkaloids and pigments that play roles in defense against herbivores and pathogens. In cyanobacteria, this compound is an intermediate in the production of scytonemin, a potent UV-screening pigment that allows these organisms to survive in high-light environments. This pathway also has significant relevance in agriculture, as the HPPD enzyme is the target of a major class of herbicides. These herbicides disrupt photosynthesis by blocking the synthesis of plastoquinone (B1678516) and tocopherols, which are derived from the metabolism of this compound.

From an evolutionary perspective, the tyrosine degradation pathway represents a key adaptation for certain feeding strategies. Blood-feeding insects, such as mosquitoes, must process enormous amounts of protein from a single meal, leading to potentially toxic levels of free amino acids like tyrosine. Consequently, these insects have evolved a highly efficient tyrosine degradation pathway, making the HPPD enzyme

Roles in Plant Defense and Communication

This compound (4-HPP) and its derivatives are significant components of plant defense strategies, primarily through the complex process of allelopathy. Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. biu-edulab.org.il These allelochemicals can encompass a wide range of chemical classes, including phenolic compounds, which are central to the defensive capabilities of many plant species. biu-edulab.org.il

One of the primary mechanisms by which 4-HPP and related compounds exert their defensive effects is through the inhibition of crucial plant enzymes. A key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netwiley.comtandfonline.com This enzyme is vital for the biosynthesis of plastoquinone and tocopherols (Vitamin E). researchgate.netresearchgate.net Plastoquinone is an essential cofactor in the photosynthetic electron transport chain, and its disruption leads to a cascade of detrimental effects. wiley.com Tocopherols are important antioxidants that protect plant cells from oxidative damage. researchgate.net Inhibition of HPPD disrupts carotenoid biosynthesis, which is necessary to protect chlorophyll (B73375) from photodegradation by sunlight. wikipedia.org This ultimately results in the characteristic bleaching of plant tissues and can lead to plant death. wikipedia.orgresearchgate.net

Sorgoleone, a well-known allelochemical produced by sorghum species, is a potent inhibitor of HPPD. wiley.comtandfonline.com Its lipophilic nature allows it to be strongly adsorbed by soil colloids, though this also limits its translocation within the target plant. tandfonline.com Other phenolic compounds found in soil, such as vanillic, p-coumaric, and p-hydroxybenzoic acids, have been shown to inhibit glycolytic enzymes, thereby reducing the energy production required for seed germination and development. wiley.com

Furthermore, these plant-derived compounds also play a role in mediating interactions with soil microbes. For instance, flavonoids, which are synthesized via pathways involving 4-HPP, are known to regulate nodulation genes in nitrogen-fixing rhizobia. wiley.com Conversely, some plant pathogens have evolved mechanisms to detoxify plant defense compounds, highlighting the ongoing co-evolutionary arms race between plants and their microbial adversaries. frontiersin.org For example, some fungi can degrade phenylpropanoid derivatives, which are normally part of a plant's structural and chemical defenses. frontiersin.org

Table 1: Examples of Plant-Derived Compounds and their Role in Defense This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Example Compound | Producing Plant (Example) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Phenolic Compounds | Sorgoleone | Sorghum spp. | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and photosystem II. | wiley.com, tandfonline.com |

| Phenolic Acids | Vanillic acid, p-Coumaric acid | Various | Inhibition of glycolytic enzymes, reducing ATP production. | wiley.com |

| Flavonoids | Quercetin, Kaempferol | Various | Regulation of nodulation genes in rhizobia, potential antimicrobial activity. | wiley.com |

| Naphthoquinones | Juglone | Black Walnut (Juglans nigra) | Inhibition of HPPD and photosynthetic/respiratory electron transport. | researchgate.net |

Microbial Metabolic Adaptations

Microorganisms have evolved diverse metabolic pathways to utilize a wide array of organic compounds as sources of carbon and energy, including this compound (4-HPP). The breakdown of this compound is a key step in the catabolism of the amino acid tyrosine in many aerobic organisms. nih.govwikipedia.org

A central enzyme in the microbial metabolism of 4-HPP is 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.govmdpi.com This non-heme iron-dependent enzyme catalyzes the conversion of 4-HPP to homogentisate. nih.govwikipedia.org This reaction is complex, involving decarboxylation, dioxygenation, and a rearrangement of the pyruvate sidechain. nih.gov The resulting homogentisate is then further metabolized. For instance, in some bacteria, homogentisate 1,2-dioxygenase is involved in the subsequent ring-opening of the aromatic structure. mdpi.comresearchgate.net

The ability to degrade 4-HPP and other aromatic compounds is a crucial adaptive trait for many bacteria, enabling them to thrive in diverse environments, including soil and the gut of other organisms. mdpi.comresearchgate.net For example, Pseudomonas species are well-known for their metabolic versatility and have been extensively studied for their ability to degrade hydrocarbons and other complex organic molecules. mdpi.com In the context of pollutant degradation, enzymes like HPPD have been identified as part of the metabolic pathways for breaking down complex aromatic hydrocarbons. mdpi.com

In some anaerobic bacteria, such as Clostridium sporogenes, 4-HPP is part of the fermentation pathways for aromatic amino acids. kegg.jp In these organisms, aromatic 2-oxoacid reductases can convert 4-HPP to (R)-3-(4-hydroxyphenyl)lactate. kegg.jp This demonstrates the metabolic flexibility of microorganisms in processing this compound under different oxygen conditions.

Microbial metabolism of 4-HPP is also relevant in the context of the human gut microbiome. researchgate.netnih.gov Gut bacteria can metabolize aromatic amino acids from dietary sources, leading to the formation of compounds like 4-hydroxyphenylacetate (B1229458) from 4-HPP. researchgate.net This microbial metabolic activity contributes to the complex interplay between the host and its gut microbiota.

Furthermore, the promiscuity of certain microbial enzymes allows them to act on a range of structurally similar substrates. nih.gov This can lead to the formation of unintended byproducts but also provides a mechanism for adaptation to new metabolic challenges. nih.gov For instance, enzymes involved in the degradation of other aromatic compounds might also exhibit activity towards 4-HPP or its derivatives. The study of these microbial metabolic pathways is not only fundamental to understanding microbial ecology but also has potential applications in bioremediation and biotechnology. nih.govfrontiersin.org

Table 2: Key Enzymes in the Microbial Metabolism of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme | EC Number | Reaction Catalyzed | Organism(s) (Example) | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | 1.13.11.27 | This compound → Homogentisate | Pseudomonas fluorescens, Homo sapiens | nih.gov, wikipedia.org |

| Aromatic 2-oxoacid reductase | 1.1.1.110 | This compound → (R)-3-(4-Hydroxyphenyl)lactate | Clostridium sporogenes | kegg.jp |

| Homogentisate 1,2-dioxygenase | 1.13.11.5 | Homogentisate → 4-Maleylacetoacetate | Pseudoalteromonas sp. | researchgate.net |

| Tyrosine aminotransferase | 2.6.1.5 | Tyrosine → this compound | Escherichia coli | researchgate.net |

Advanced Analytical Methodologies for 3 4 Hydroxyphenyl Pyruvate Research

Enzymatic Assays for Activity Determination

Enzymatic assays are essential for determining the activity of enzymes that produce or consume 3-(4-hydroxyphenyl)pyruvate, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). sigmaaldrich.comgoogle.comcore.ac.uk These assays are crucial for studying enzyme kinetics, inhibitor screening, and diagnosing enzymatic deficiencies. nih.govnih.govplos.org

One common method for measuring HPPD activity is by monitoring the consumption of molecular oxygen, a co-substrate in the reaction catalyzed by HPPD. sigmaaldrich.complos.orgportlandpress.com This can be achieved using an oxygen electrode in an oxygraph system. sigmaaldrich.complos.orgportlandpress.com The rate of oxygen consumption is directly proportional to the enzyme's activity.

Another approach involves a spectroscopy-based assay that detects the remaining this compound substrate after the enzymatic reaction. nih.gov In one such assay, the reaction is stopped, and the remaining enol-form of this compound is complexed with borate (B1201080) to form a product that can be quantified spectrophotometrically. nih.gov This method is particularly suitable for high-throughput screening of potential HPPD modulators. nih.gov

Furthermore, HPLC-based assays can be used to directly measure the formation of the product of the HPPD reaction, homogentisate (B1232598). plos.orgportlandpress.com By quantifying the amount of product formed over a specific time period, the enzyme's activity can be accurately determined. plos.org

Coupled Spectrophotometric Assays

Coupled spectrophotometric assays are a cornerstone for studying the activity of enzymes that metabolize this compound, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). These assays link the enzymatic reaction of interest to a subsequent reaction that produces a change in absorbance, allowing for continuous monitoring of enzyme activity.

A common approach involves coupling the oxidation of this compound to homogentisate by HPPD with the activity of homogentisate 1,2-dioxygenase (HGD). nih.gov In this system, the product of the HPPD reaction, homogentisate, is immediately consumed by HGD, leading to the formation of maleylacetoacetate, which can be monitored by the change in absorbance at a specific wavelength, typically around 318 nm. nih.gov This method provides a real-time measurement of HPPD catalytic activity.

Another strategy relies on detecting the remaining this compound substrate after the enzymatic reaction has been stopped. One such method involves the formation of an enol-borate complex with the remaining substrate, which can be quantified spectrophotometrically. researchgate.net This endpoint assay is particularly suitable for high-throughput screening of potential HPPD inhibitors or modulators. researchgate.net

The choice of the specific coupled assay depends on the research question, the purity of the enzyme preparation, and the required sensitivity and throughput. For instance, purified enzyme systems are often necessary to avoid interference from other enzymes present in crude extracts. core.ac.uk

Table 1: Examples of Coupled Spectrophotometric Assays for this compound Metabolizing Enzymes

| Enzyme Studied | Coupling Enzyme(s) | Measured Product/Substrate | Wavelength (nm) | Application | Reference |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Homogentisate 1,2-dioxygenase (HGD) | Maleylacetoacetate | 318 | Kinetic analysis of AtHPPD | nih.gov |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | None (enol-borate complex formation) | Remaining enol-HPP/borate complex | Not specified | High-throughput screening of HPPD modulators | researchgate.net |

| Glycogen Synthase (GS) | Pyruvate (B1213749) Kinase (PK), Lactate (B86563) Dehydrogenase (LDH) | NADH oxidation | 340 | Continuous monitoring of glycosyltransferase activity | nih.gov |

| Hydroxypyruvate Reductase (HPR) | None (direct measurement) | NADH consumption | 340 | In vitro measurement of HPR activity | springernature.com |

This table is interactive. Click on the headers to sort the data.

Radiometric and Isotope-Tracing Methods

Radiometric and isotope-tracing methods are powerful tools for elucidating the metabolic fate of this compound and related compounds in complex biological systems. These techniques involve the use of isotopically labeled molecules, where one or more atoms are replaced by a heavier, non-radioactive isotope (e.g., ¹³C) or a radioactive isotope (e.g., ¹⁴C).

By introducing a labeled precursor, such as ¹³C- or ¹⁴C-labeled tyrosine, into cells or organisms, researchers can trace the path of the labeled atoms through various metabolic pathways. isotope.com The resulting labeled metabolites, including this compound and its downstream products, can be detected and quantified using techniques like mass spectrometry (MS) or liquid scintillation counting.

These methods have been instrumental in understanding the complexities of tyrosine metabolism and its perturbations. For example, isotope-tracing studies have revealed how the accumulation of this compound can influence other metabolic pathways, such as tryptophan metabolism. researchgate.net In vitro experiments using isotopically labeled this compound and tryptophan have helped to distinguish between metabolites produced by human cells and those generated by the gut microbiome. researchgate.net

Furthermore, the synthesis of radiolabeled this compound itself, such as 3-methoxy-4-hydroxy[carboxy-¹⁴C]pyruvate, allows for direct investigation of its metabolism and enzymatic conversion. nih.gov These tracer studies provide invaluable insights into reaction mechanisms and metabolic flux under various physiological and pathological conditions.

Table 2: Applications of Radiometric and Isotope-Tracing Methods in this compound Research

| Isotope Used | Labeled Precursor/Compound | Analytical Technique | Research Focus | Key Finding | Reference |

| ¹³C | [U-¹³C]glucose | Mass Spectrometry | In vivo tumor metabolism | Neuroblastomas exhibit high lactate labeling and abundant tyrosine catabolites. | nih.gov |

| ¹³C, ¹⁵N | L-Tyrosine (¹³C₉, ¹⁵N) | Mass Spectrometry | Metabolic studies, metabolomics | Used as an isotopic tracer in metabolism studies. | isotope.com |

| Not specified | Isotopically labelled HPPA and tryptophan | Not specified | Distinguishing human vs. microbial metabolism | Indolepyruvate and indolelactate are produced by human cells, while indolecarboxaldehyde is produced by bacteria. | researchgate.net |

| ¹⁴C | 3-methoxy-4-hydroxy [carboxy-¹⁴C]pyruvate | Radiochemical analysis | Metabolism of a DOPA metabolite | The keto acid is a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Biotechnological Applications and Metabolic Engineering of 3 4 Hydroxyphenyl Pyruvate Pathways

Engineering Microbial Cell Factories for 3-(4-Hydroxyphenyl)pyruvate Production

The creation of efficient microbial cell factories for the production of this compound primarily involves extensive genetic and metabolic modifications of host organisms, with Escherichia coli and Saccharomyces cerevisiae being the most commonly used chassis. The core strategy revolves around channeling the flow of carbon from central metabolism towards the synthesis of L-tyrosine and its subsequent conversion to HPP.

A primary objective in strain optimization for HPP production is to increase the intracellular availability of its direct precursor, L-tyrosine. This is achieved through a combination of overexpression of key biosynthetic enzymes and deletion of competing pathways. In E. coli, the biosynthesis of L-tyrosine begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the first committed step of the shikimate pathway. nih.gov

Key metabolic engineering strategies for enhancing the L-tyrosine pool, and consequently HPP production, include:

Overexpression of feedback-resistant enzymes: The native enzymes of the aromatic amino acid pathway are often subject to feedback inhibition by the end products. For instance, in E. coli, the activities of DAHP synthase (encoded by aroG, aroF, and aroH) and chorismate mutase-prephenate dehydrogenase (encoded by tyrA) are inhibited by L-tyrosine. nih.gov The introduction of feedback-resistant variants of these enzymes is a common and effective strategy to boost the carbon flux towards L-tyrosine. nih.govuq.edu.au

Alleviation of transcriptional repression: The tyrR gene in E. coli encodes a transcriptional regulator that represses the expression of several genes in the aromatic amino acid biosynthetic pathway. While knocking out tyrR has been explored, studies have shown that high-level L-tyrosine production can be achieved without its deletion, suggesting that other factors like vector systems and feeding strategies play a significant role. nih.govkaist.ac.kr

Blocking competing pathways: To maximize the carbon flow to the desired product, genes encoding enzymes that divert key precursors to other pathways are often deleted. For example, knocking out genes responsible for the cellular uptake of L-tyrosine (tyrP) has been shown to be effective in enhancing its extracellular accumulation. nih.govkaist.ac.kr

Enhancing precursor supply: Strategies to increase the availability of PEP and E4P, the initial precursors of the shikimate pathway, are also employed. This can involve modifications in the central carbon metabolism of the host organism.

The following table summarizes some of the genetic modifications employed in E. coli to enhance L-tyrosine production, a prerequisite for efficient HPP synthesis.

| Gene | Encoded Protein | Engineering Strategy | Rationale |

| aroG | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Overexpression of feedback-resistant variant (aroGfbr) | To increase the carbon flux into the shikimate pathway by overcoming feedback inhibition by L-tyrosine. nih.gov |

| tyrA | Chorismate mutase / prephenate dehydrogenase | Overexpression of feedback-resistant variant (tyrAfbr) | To enhance the conversion of chorismate to prephenate and then to HPP, bypassing feedback inhibition by L-tyrosine. nih.gov |

| tyrC | Cyclohexadienyl dehydrogenase (from Zymomonas mobilis) | Heterologous expression | An alternative to tyrA that is insensitive to L-tyrosine feedback inhibition, leading to increased L-tyrosine production. nih.govnih.gov |

| aroL | Shikimate kinase | Co-overexpression | To improve the efficiency of the middle part of the shikimate pathway. nih.gov |

| tyrP | L-tyrosine-specific transporter | Gene knockout | To prevent the re-uptake of secreted L-tyrosine, thereby increasing its extracellular concentration. nih.govkaist.ac.kr |

The successful translation of genetically engineered strains from laboratory-scale experiments to industrial-scale production hinges on the development of robust and optimized fermentation processes. High-cell-density cultivation (HCDC) is a widely used technique to maximize the volumetric productivity of the desired product. researchgate.netresearchgate.net Fed-batch fermentation is the most common strategy employed for HCDC, as it allows for the controlled feeding of nutrients to maintain optimal growth conditions and prevent the accumulation of inhibitory byproducts. fermentorchina.comwikipedia.org

Key considerations in bioprocess development for HPP production include:

Feeding Strategy: The controlled addition of the carbon source (e.g., glucose) is crucial to avoid overflow metabolism, which can lead to the formation of inhibitory compounds like acetate (B1210297) in E. coli. researchgate.net Various feeding strategies, such as exponential feeding and DO-stat feeding, are employed to maintain the substrate concentration at a low level, thereby promoting efficient cell growth and product formation. nih.govkaist.ac.krfermentorchina.com

Medium Optimization: The composition of the fermentation medium, including the carbon and nitrogen sources, as well as trace elements, is optimized to support high cell density and maximize product yield. globethesis.com

Process Parameter Control: Critical process parameters such as pH, temperature, and dissolved oxygen (DO) are closely monitored and controlled throughout the fermentation to ensure optimal enzyme activity and cell viability. nih.gov

For instance, in a study aimed at the overproduction of L-tyrosine in E. coli, a fed-batch fermentation strategy using an initial exponential feeding phase followed by a DO-stat feeding method resulted in a final L-tyrosine concentration of 43.14 g/L. nih.govkaist.ac.kr Such high-titer production of the precursor is a critical step towards achieving economically viable HPP production. The scale-up of such bioprocesses from bench-top bioreactors to industrial-scale fermenters requires careful consideration of factors such as mass and heat transfer, mixing efficiency, and the maintenance of geometric similarity to ensure consistent performance. researchgate.netmdpi.com

Enzyme Engineering for Modified Reactivity

The efficiency of a biosynthetic pathway is often limited by the catalytic activity of its constituent enzymes. Enzyme engineering, through both rational design and directed evolution, offers a powerful approach to overcome these limitations and tailor enzymes for specific industrial applications.

Directed evolution mimics the process of natural selection in the laboratory to generate enzymes with improved properties, such as enhanced catalytic efficiency, altered substrate specificity, or increased stability. nih.gov This technique involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene shuffling, followed by high-throughput screening or selection to identify mutants with the desired characteristics. nih.gov

Rational design, on the other hand, relies on a detailed understanding of the enzyme's structure and catalytic mechanism. nih.gov By analyzing the three-dimensional structure of the enzyme and its interaction with the substrate, specific amino acid residues can be targeted for site-directed mutagenesis to achieve the desired changes in enzyme function. For example, in a study on L-amino acid deaminase from Proteus mirabilis, structural analysis identified key residues (E145 and L341) that, when mutated, reduced product inhibition and increased the catalytic efficiency for the production of phenylpyruvic acid, a compound structurally similar to HPP. nih.gov

A key enzyme for the production of HPP from L-tyrosine is L-amino acid deaminase (L-AAD). Engineering of L-AADs has been a focus for the production of various α-keto acids. nih.gov By applying techniques like error-prone PCR and gene shuffling, researchers have been able to improve the production yield of several α-keto acids. nih.gov

For industrial applications, it is often desirable to use purified enzymes as biocatalysts. This requires the efficient heterologous expression of the target enzyme in a suitable host, typically E. coli, followed by a robust purification process. The choice of expression vector, promoter system, and host strain are critical factors that influence the level of protein expression. nih.gov

For example, the membrane-bound L-amino acid deaminase (ml-AAD) from Proteus vulgaris has been successfully expressed in E. coli for the whole-cell biocatalytic production of 4-hydroxyphenylpyruvic acid (4-HPPA) from L-tyrosine. researchgate.netgenscript.com In this study, different signal peptides were evaluated to optimize the secretory efficiency of the enzyme. researchgate.net The reaction conditions were also optimized, leading to the production of 72.72 mmol·L−1 of 4-HPPA from 100 mmol·L−1 of tyrosine in 10 hours. genscript.com Such whole-cell biocatalyst systems are often advantageous for industrial processes as they eliminate the need for costly and time-consuming enzyme purification steps. researchgate.net

Another important enzyme in the HPP pathway is tyrosine aminotransferase (TyrAT), which catalyzes the transamination of L-tyrosine to HPP. nih.gov Recombinant TyrAT from opium poppy has been heterologously expressed in E. coli and purified for characterization. nih.gov The purified enzyme showed a preference for L-tyrosine and α-ketoglutarate as substrates. nih.gov

Synthetic Biology and Biosensor Development

Synthetic biology provides a framework for the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes. nih.govmdpi.com In the context of HPP production, synthetic biology tools are instrumental in the fine-tuning of metabolic pathways and the development of high-throughput screening methods.

A significant application of synthetic biology in this area is the development of genetically encoded biosensors for the real-time monitoring of intracellular metabolite concentrations. nih.govmdpi.com These biosensors are typically based on allosteric transcription factors that regulate the expression of a reporter gene (e.g., encoding a fluorescent protein) in response to binding a specific ligand, in this case, HPP. nih.govmdpi.com

For instance, a biosensor for HPP has been developed by engineering the Acinetobacter ADP1 transcription factor PobR. nih.govmdpi.comresearchgate.net Through directed evolution and a dual selection system in E. coli, a PobR variant with increased reactivity towards HPP was identified. nih.govmdpi.com Such biosensors are invaluable for high-throughput screening of mutant libraries to identify strains with improved HPP production, thereby accelerating the process of strain development. nih.govmdpi.com

Furthermore, synthetic biology approaches, such as the construction of synthetic metabolic pathways and the optimization of gene expression levels using libraries of promoters with varying strengths, can be employed to balance the metabolic flux and maximize the yield of HPP. mdpi.comnih.govresearchgate.net These strategies allow for a more precise and predictable control over the engineered metabolic network. nih.gov

Construction of Artificial Metabolic Pathways